N'-(3-chloro-4-fluorophenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide
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Overview
Description
N’-(3-chloro-4-fluorophenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide is a complex organic compound characterized by the presence of multiple functional groups, including a chloro-fluorophenyl group, a furan ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-4-fluorophenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Formation of the Chloro-Fluorophenyl Intermediate: This step involves the chlorination and fluorination of a phenyl ring, often using reagents such as thionyl chloride and fluorine gas under controlled conditions.
Synthesis of the Furan Intermediate: The furan ring is typically synthesized through the cyclization of appropriate precursors, such as 2-furylmethanol, using acid catalysts.
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate amines.
Coupling Reactions: The final step involves coupling the intermediates using reagents like coupling agents (e.g., EDC, DCC) under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of N’-(3-chloro-4-fluorophenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N’-(3-chloro-4-fluorophenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents like potassium permanganate.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-(3-chloro-4-fluorophenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N’-(3-chloro-4-fluorophenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chloro-4-nitrophenyl)-1-(4-fluorophenyl)-1-methylurea
- 3-fluoro-4-(trifluoromethyl)phenol
Uniqueness
N’-(3-chloro-4-fluorophenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O3/c20-16-10-14(3-4-17(16)21)23-19(26)18(25)22-11-13-5-7-24(8-6-13)12-15-2-1-9-27-15/h1-4,9-10,13H,5-8,11-12H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAGUTFBQJTYTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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